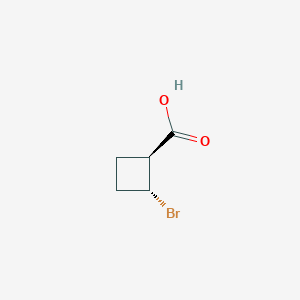

(1S,2R)-2-bromocyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17999636

Molecular Formula: C5H7BrO2

Molecular Weight: 179.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrO2 |

|---|---|

| Molecular Weight | 179.01 g/mol |

| IUPAC Name | (1S,2R)-2-bromocyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H7BrO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |

| Standard InChI Key | UJODOGYSMTUDJO-QWWZWVQMSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H]1C(=O)O)Br |

| Canonical SMILES | C1CC(C1C(=O)O)Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclobutane ring, a strained four-membered hydrocarbon system, with substituents at the C1 and C2 positions. The carboxylic acid group (-COOH) at C1 and the bromine atom at C2 create a stereogenic center, resulting in the (1S,2R) enantiomeric form. This configuration is critical for determining its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis .

The cyclobutane ring’s inherent angle strain (approximately 90° bond angles versus 109.5° in unstrained systems) contributes to heightened reactivity compared to larger cycloalkanes. Bromine’s electronegativity (2.96 Pauling scale) and the carboxylic acid’s acidity further modulate electronic properties, enabling diverse reaction pathways .

Synthetic Methodologies

Cyclobutane Ring Formation

The synthesis of cyclobutane derivatives often involves [2+2] photocycloadditions or ring-closing metathesis. For brominated variants, post-cyclization functionalization is typical. A plausible route to (1S,2R)-2-bromocyclobutane-1-carboxylic acid could involve:

-

Cyclobutane Precursor Synthesis:

-

Bromination:

-

Carboxylic Acid Introduction:

Stereochemical Control

Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolutions, are essential for achieving the (1S,2R) configuration. For example, the use of enantioselective catalysts in cycloadditions or kinetic resolutions during ester hydrolysis could yield the desired stereoisomer .

The bromine atom’s polarizability and the carboxylic acid’s hydrogen-bonding capacity suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water .

Chemical Reactivity

Carboxylic Acid Derivatives

The -COOH group undergoes typical reactions:

-

Esterification: Reaction with alcohols under acidic catalysis to form esters.

-

Amidation: Conversion to amides via coupling reagents like DCC .

Bromine-Specific Reactions

The C-Br bond participates in:

-

Nucleophilic Substitution (SN2): Displacement by nucleophiles (e.g., hydroxide, amines), favored by the cyclobutane ring’s strain.

-

Elimination Reactions: Dehydrohalogenation to form cyclobutene derivatives under basic conditions .

Ring-Opening Reactions

Cyclobutane’s strain facilitates ring-opening under thermal or catalytic conditions, yielding acyclic bromocarboxylic acids or cross-conjugated dienes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume